Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate
Description
Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate is a fluorinated tetrahydroquinoline derivative characterized by a partially saturated bicyclic ring system. The molecule features a fluorine substituent at the 7-position and a methyl ester group at the 6-position of the quinoline scaffold. This structural framework confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. The fluorine atom enhances metabolic stability and lipophilicity, while the ester group provides a handle for further chemical modifications.
Properties
IUPAC Name |
methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c1-15-11(14)8-5-7-3-2-4-13-10(7)6-9(8)12/h5-6,13H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTHYONBNZXIHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2C(=C1)CCCN2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2167669-98-7 | |
| Record name | methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate typically involves the fluorination of a tetrahydroquinoline precursor. One common method includes the reaction of 7-fluoro-1,2,3,4-tetrahydroquinoline with methyl chloroformate under basic conditions to yield the desired ester . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the fluorine or ester positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives with different substituents.
Scientific Research Applications
Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially leading to inhibition of enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Positional Isomerism (7-Fluoro vs. 8-Fluoro): The 7-fluoro derivative may exhibit distinct electronic effects compared to the 8-fluoro analog due to differences in the fluorine atom’s proximity to the ester group. This could influence dipole moments and intermolecular interactions .
Core Structure Variations (Tetrahydroquinoline vs. Isoquinoline/Indole): Laropiprant’s cyclopenta[b]indole core introduces a fused five-membered ring, increasing structural rigidity compared to the tetrahydroquinoline scaffold. This rigidity may enhance receptor selectivity . Isoquinoline derivatives (e.g., Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate) feature a nitrogen atom at the 2-position, altering electronic distribution and steric accessibility .
Substituent Effects (Fluoro vs. Methoxy/Ester Groups): Fluorine’s electron-withdrawing nature increases lipophilicity (logP) and oxidative stability compared to methoxy or hydroxyl groups. Methoxy substituents (e.g., in Methyl 8-methoxy-1,2,3,4-tetrahydroquinoline-5-carboxylate) may reduce membrane permeability due to increased polarity.
Ester Group Position: The 6-carboxylate position in the parent compound optimizes spatial orientation for interactions with esterase enzymes or target binding pockets, whereas 5-carboxylate analogs (e.g., Methyl 8-methoxy-1,2,3,4-tetrahydroquinoline-5-carboxylate) may exhibit altered hydrolysis rates .
Q & A
Q. What are the recommended synthetic routes for Methyl 7-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate, and what reaction conditions optimize yield and purity?
- Methodological Answer : The synthesis involves fluorinated precursor cyclization under controlled conditions. Key steps include:
- Cyclization : Use of AlCl₃ in 1,2-dichlorobenzene at 378 K to promote ring closure (similar to methods for related tetrahydroquinolines) .
- Purification : Recrystallization from ethanol to achieve high purity (>73% yield) .
- Optimization : Adjusting catalyst loading, temperature, and solvent polarity to minimize side reactions .
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Precursor Preparation | Fluorinated aniline derivatives | Introduce fluorine substituent |
| Cyclization | AlCl₃, 1,2-dichlorobenzene, 378 K | Ring formation |
| Isolation | Ethanol recrystallization | Purity enhancement |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (300 MHz, DMSO-d₆) confirms proton environments and substituent positions .
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1730 cm⁻¹) and ester functionalities .
- Mass Spectrometry (MS) : Determines molecular weight (e.g., m/z 245 [M]⁺) .
- X-ray Crystallography : SHELX/ORTEP-3 software refines 3D structure, resolving puckering and hydrogen-bonding interactions .
| Technique | Key Parameters | Structural Insight |
|---|---|---|
| ¹H NMR | δ 6.95–7.13 (aromatic protons) | Confirms aromatic substitution pattern |
| X-ray | C–H⋯π interactions | Reveals crystal packing motifs |
Advanced Research Questions
Q. How does fluorination at position 7 influence electronic properties and biological target interactions?
- Methodological Answer : Fluorine’s electronegativity induces electron-withdrawing effects, altering electron density distribution. This enhances:
- Bioactivity : Stronger H-bonding with enzymes/receptors (e.g., kinase inhibition) .
- Metabolic Stability : Reduced oxidative metabolism due to C–F bond strength .
Comparative studies with non-fluorinated analogs show improved target affinity (e.g., IC₅₀ reduction by 40% in kinase assays) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Purity Verification : HPLC (>95% purity) and elemental analysis (C, H, N) to exclude impurities .
- Assay Standardization : Use isogenic cell lines and consistent ATP concentrations in kinase assays .
- Dose-Response Studies : Establish EC₅₀/IC₅₀ curves across multiple replicates to confirm activity thresholds .
Q. How can computational models predict novel reactivity or target interactions for this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Models transition states for reactions (e.g., ester hydrolysis energy barriers) .
- Molecular Docking : Predicts binding modes with targets (e.g., docking into ATP-binding pockets using AutoDock Vina) .
- Comparative Analysis : Overlay computed and crystallographic structures (RMSD < 0.5 Å validates models) .
Q. What structural modifications improve pharmacokinetics while retaining target affinity?
- Methodological Answer :
- Solubility Enhancement : Introduce polar groups (e.g., carboxylates) at position 6, balancing logP (target ~2.5) .
- Metabolic Stability : Replace methyl ester with cyclopropane rings (reduces esterase susceptibility) .
- SAR Studies : Test derivatives with varying substituents (e.g., methoxy, chloro) to map steric/electronic effects .
| Modification | Impact | Example Derivative |
|---|---|---|
| Ester → Carboxylic Acid | Increased solubility (logP -0.3) | 7-Fluoro-THQ-6-carboxylic acid |
| Fluorine → Chlorine | Altered target selectivity | 7-Chloro-THQ-6-carboxylate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
